
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as AMOT-1309, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including similar structures to N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols. This process culminates in stirring these thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield target compounds. The compounds are characterized through IR, 1H-NMR, 13C-NMR, and mass spectral data, confirming their structure and potential for further biological screening due to their antimicrobial activities (Gul et al., 2017).
Antimicrobial Applications
Derivatives of 1,3,4-oxadiazole, by virtue of their structure, have been found to possess significant antimicrobial properties. For instance, compounds synthesized from 1,3,4-oxadiazole-2-thiols showed activity against a selected panel of microbes, suggesting these derivatives can be effective in combating microbial infections. The antimicrobial screening indicates their potential in addressing various bacterial and fungal infections, presenting a viable option for the development of new antimicrobial agents (Rehman et al., 2013).
Antifungal and Anti-inflammatory Properties
Further studies on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as potent antifungal agents against Candida and Aspergillus species. Their development has been marked by improvements in plasmatic stability while maintaining in vitro antifungal activity, highlighting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015). Additionally, some derivatives exhibited anti-inflammatory activity in vivo, surpassing the effectiveness of acetylsalicylic acid in some cases, thereby indicating their utility in the development of anti-inflammatory medications (Jakubkienė et al., 2003).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12(22)13-3-2-4-14(9-13)18-15(23)11-26-17-20-19-16(25-17)10-21-5-7-24-8-6-21/h2-4,9H,5-8,10-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGOYFJBDOYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
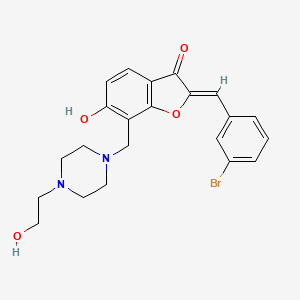

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2380210.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)
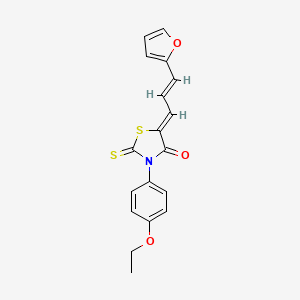
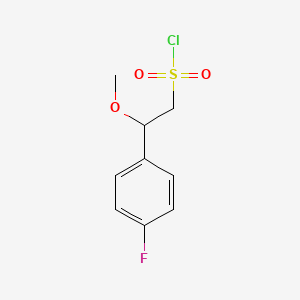
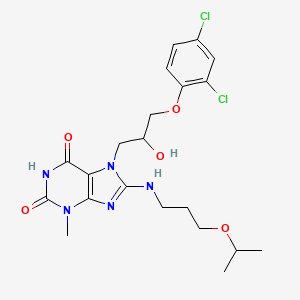
![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)
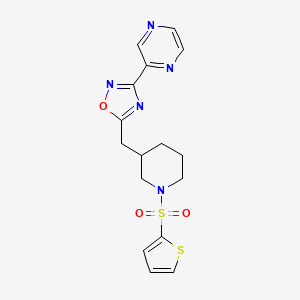
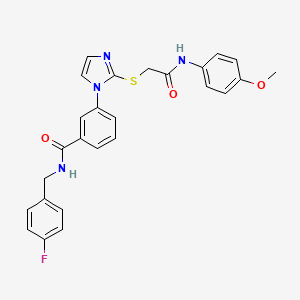
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)